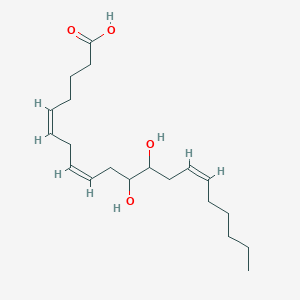
11,12-DiHETrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-DiHETrE is a dihydroxy derivative of eicosatrienoic acid, specifically obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid . This compound is part of the family of dihydroxyeicosatrienoic acids (DHETs), which are metabolites of arachidonic acid and play significant roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
11,12-DiHETrE can be synthesized through the dihydroxylation of arachidonic acid. The reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification methods, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
11,12-DiHETrE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Formation of 11,12-dioxo-5Z,8Z,14Z-eicosatrienoic acid.
Reduction: Formation of 11,12-dihydroxy-5Z,8Z,14Z-eicosanoic acid.
Substitution: Formation of 11,12-ditosyl-5Z,8Z,14Z-eicosatrienoic acid.
Scientific Research Applications
11,12-DiHETrE has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydroxylated fatty acids.
Mechanism of Action
11,12-DiHETrE exerts its effects through several mechanisms:
Comparison with Similar Compounds
11,12-DiHETrE can be compared with other similar compounds, such as:
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-EET): An epoxide derivative that is a precursor to this compound.
14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid: Another dihydroxylated derivative of eicosatrienoic acid with different biological activities.
Uniqueness
This compound is unique due to its specific dihydroxylation pattern and its role in the metabolism of arachidonic acid. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
192461-95-3 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |
InChI Key |
LRPPQRCHCPFBPE-KROJNAHFSA-N |
SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















